

A Researcher's Guide to CEP63 Antibodies for Western Blotting

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Compound of Interest

Compound Name: *CEP63 Human Pre-designed
siRNA Set A*

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For researchers, scientists, and drug development professionals investigating the centrosomal protein CEP63, selecting a reliable antibody for Western blotting is a critical first step. This guide provides a comparative overview of commercially available CEP63 antibodies, supported by available validation data. It also includes a detailed experimental protocol for Western blotting and illustrates the key signaling interactions of CEP63.

Comparison of Commercially Available CEP63 Antibodies

The following table summarizes key information for several commercially available antibodies validated for Western blotting of CEP63. It is important to note that a direct, side-by-side comparison of performance under identical experimental conditions is not publicly available. Therefore, researchers should consider this information as a starting point and perform their own validation experiments.

Antibody Name/ID	Supplier	Host Species	Clonality	Validated Applications	Recommended Dilution (WB)	Notes
Anti-CEP63 antibody[1]	BiCell Scientific	Not Specified	Not Specified	Western Blot, Immunofluorescence, Immunohistochemistry	Not Specified	Validated on mouse tissue; recognizes rodent and human CEP63.[1]
HPA071929[2]	Human Protein Atlas	Rabbit	Polyclonal	Western Blot, Immunofluorescence	0.04-0.4 µg/ml	Validated in Western blot using relevant lysates.[2]
16268-1-AP[3]	Proteintech	Rabbit	Polyclonal	Western Blot, IP, IF/ICC, ELISA	1:500-1:2000	Detected in HEK-293, HeLa cells, and mouse liver and thymus tissues.[3] Can recognize four isoforms of CEP63 (56, 58, 63, and 81 kDa).[3]
66996-1-Ig (Clone: 2G12B2)[4]	Proteintech	Mouse	Monoclonal	Western Blot, IF/ICC, ELISA	1:3000	Reacts with human, mouse,

						and rat CEP63.[4]
ab235513[5]	Abcam	Rabbit	Polyclonal	Western Blot, Immunohistochemistry - paraffin	Not Specified	Reactivity with human and mouse.[5]
CF809275 (Clone: OTI2H8)[5]	OriGene	Mouse	Monoclonal	Western Blot	1:2000	Validated with CEP63-transfected HEK293T cells.[5]
PA5-113199[6]	ThermoFisher Scientific	Rabbit	Polyclonal	Western Blot, IHC (Paraffin), ELISA	1:500-1:2,000	Reacts with human and mouse samples.[6]

Experimental Protocol: Western Blotting for CEP63

This protocol provides a general framework for performing Western blotting to detect CEP63. Optimization of conditions such as antibody dilution, incubation times, and blocking reagents may be necessary for specific antibodies and sample types.

1. Sample Preparation (Cell Lysates)

- Culture cells to the desired confluency.
- Wash cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) directly to the plate.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate briefly to shear DNA and reduce viscosity.

- Heat the samples at 95-100°C for 5-10 minutes.
- Centrifuge at high speed for 5 minutes to pellet debris.
- Determine the protein concentration of the supernatant using a standard protein assay.

2. SDS-PAGE

- Load 20-30 µg of protein per lane into a polyacrylamide gel. The gel percentage should be appropriate for the molecular weight of CEP63 (~63 kDa).
- Include a pre-stained molecular weight marker in one lane.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- A wet or semi-dry transfer system can be used. Ensure good contact between the gel and the membrane and avoid air bubbles.
- Transfer conditions (voltage, time) should be optimized, especially for proteins of this size.

4. Blocking

- After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation

- Dilute the primary CEP63 antibody in blocking buffer to the recommended concentration.
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

6. Washing

- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

7. Secondary Antibody Incubation

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody.
- Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions.
- Incubate for 1 hour at room temperature with gentle agitation.

8. Washing

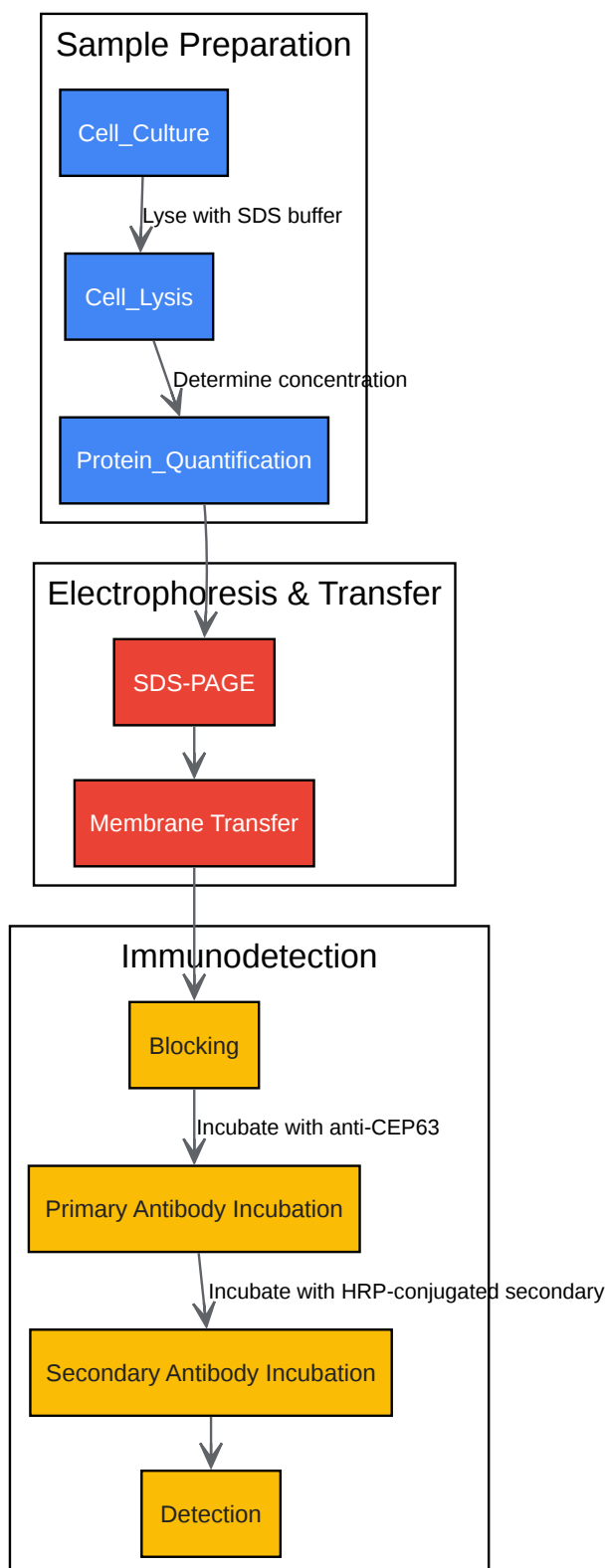
- Repeat the washing step as described in step 6.

9. Detection

- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Visualizing Experimental Workflows and Signaling Pathways

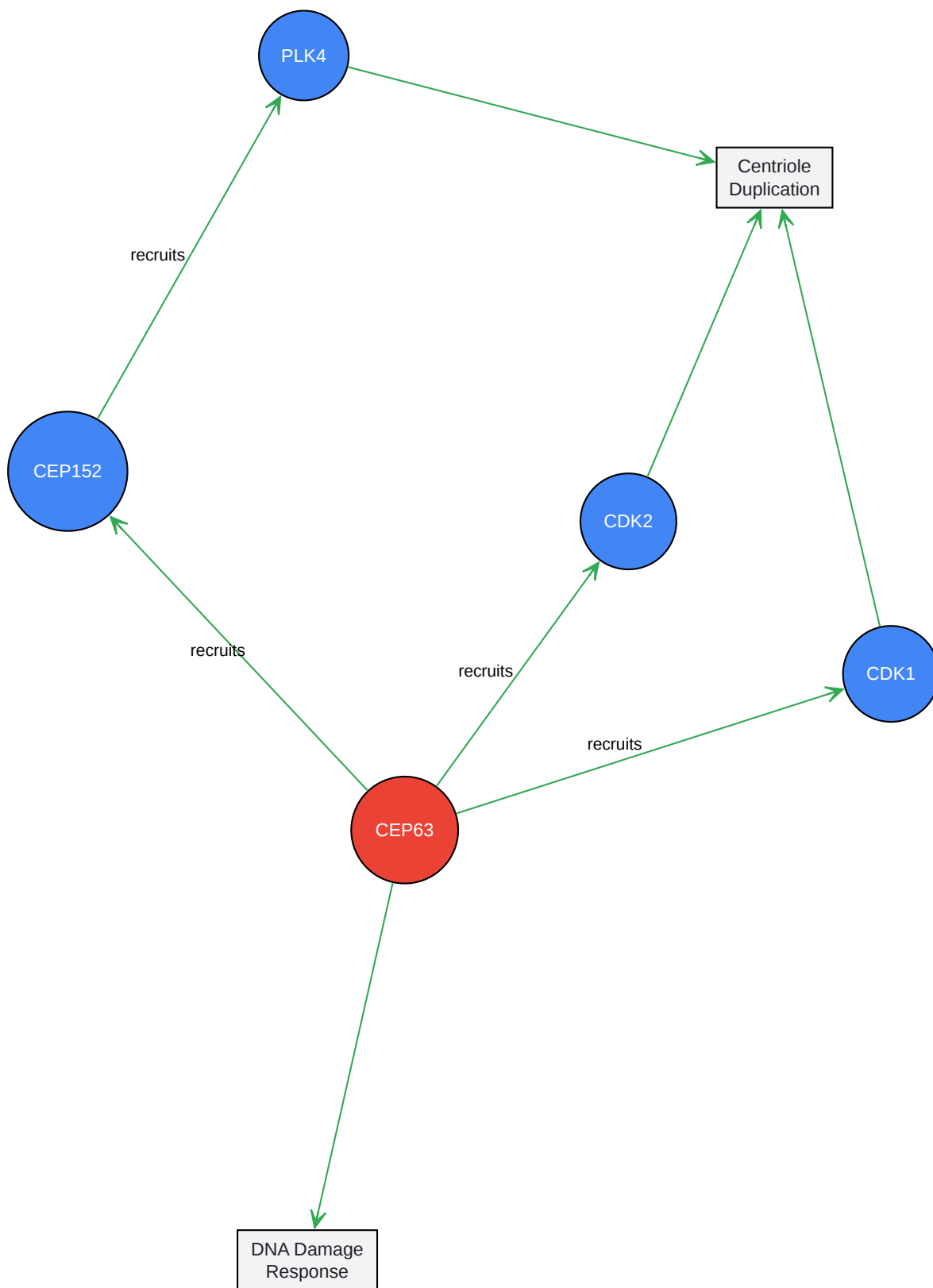
To aid in the conceptualization of the experimental process and the biological context of CEP63, the following diagrams are provided.



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Figure 1. A streamlined workflow for the Western Blotting of CEP63.

CEP63 is a key protein in the centrosome, playing a crucial role in centriole duplication and the DNA damage response. It functions by recruiting other important proteins to the centrosome.



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Figure 2. Key protein interactions of CEP63 in cellular processes.

Disclaimer: The information provided in this guide is for informational purposes only and does not constitute an endorsement of any specific product. Researchers are encouraged to consult the manufacturers' datasheets and perform their own validation experiments to ensure the suitability of any antibody for their specific research needs.

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